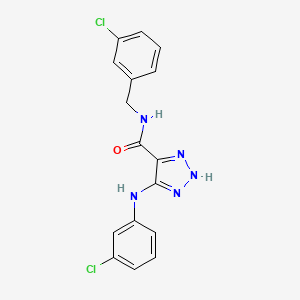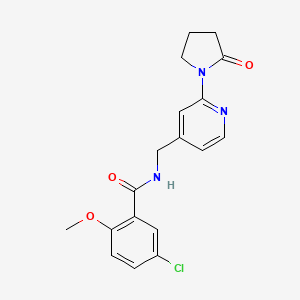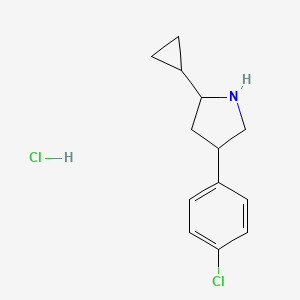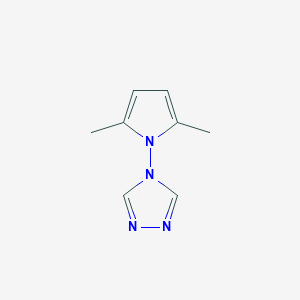![molecular formula C21H15ClFN5O2 B2580466 8-(3-chloro-4-methylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 922472-22-8](/img/structure/B2580466.png)
8-(3-chloro-4-methylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of imidazopurinedione, which is a class of compounds known to exhibit various biological activities. The presence of chloro, methyl, and fluorophenyl groups could potentially influence these activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the imidazopurinedione core, with phenyl rings substituted at the 8 and 7 positions. The 8-position phenyl ring carries a chlorine and a methyl group, while the 7-position phenyl ring carries a fluorine atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The imidazopurinedione core may participate in various reactions, while the halogenated phenyl rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would determine properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- A study by Zagórska et al. (2016) focused on the synthesis of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, which showed potential as antidepressant agents. They found that these compounds exhibited significant serotonin receptor affinity and phosphodiesterase inhibitor activity, which could be relevant in the treatment of depression and anxiety disorders (Zagórska et al., 2016).
Chemical Synthesis Techniques
- Simo et al. (1998) described the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, demonstrating the versatility in modifying the imidazo[2,1-f]purine structure for various research purposes (Simo, Rybár, & Alföldi, 1998).
Spectral and Photophysical Properties
- Wenska et al. (2004) investigated the spectral and photophysical properties of imidazo[1,2-a]purine derivatives, which are crucial for understanding their behavior in various chemical environments. This research is essential for the development of new compounds with desired physical and chemical properties (Wenska et al., 2004).
Structure-Activity Relationships
- Research by Zagórska et al. (2015) explored the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, revealing important insights into how structural changes can influence receptor activity, particularly for serotonin and dopamine receptors. This is crucial for designing new drugs with specific target profiles (Zagórska et al., 2015).
Molecular Modeling
- Molecular modeling studies have shown that fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione play a significant role in the development of compounds for antidepressant and/or anxiolytic applications. These studies help in predicting the interaction of these compounds with biological targets, thus aiding in drug design (Zagórska et al., 2016).
Potential Antiviral Activity
- The synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine were described by Kim et al. (1978). These compounds were tested against various viruses in tissue culture, highlighting the potential of imidazo[2,1-f]purine derivatives in antiviral research (Kim et al., 1978).
Cytotoxic Activity
- Research on the cytotoxic activity of 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones by Kuo et al. (1996) indicated the potential of these compounds in anticancer drug development, showcasing the diversity of applications for imidazo[2,1-f]purine derivatives (Kuo et al., 1996).
Purine Alkaloids Research
- A study by Qi et al. (2008) on purine alkaloids isolated from the South China Sea gorgonian Subergorgia suberosa included the analysis of purine-6,8-dione derivatives. This research contributes to the understanding of marine-derived compounds and their potential biomedical applications (Qi, Zhang, & Huang, 2008).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
6-(3-chloro-4-methylphenyl)-7-(4-fluorophenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN5O2/c1-11-3-8-14(9-15(11)22)28-16(12-4-6-13(23)7-5-12)10-27-17-18(24-20(27)28)26(2)21(30)25-19(17)29/h3-10H,1-2H3,(H,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKHCBXBERAVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=C(C=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-chloro-4-methylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2580383.png)
![N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide](/img/structure/B2580384.png)

![N-[5-(2-Methylphenyl)-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2580386.png)

![2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2580388.png)


![methyl N-[1-(benzenesulfonyl)piperidin-4-yl]carbamate](/img/structure/B2580396.png)

![8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2580402.png)

![3-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2580404.png)
